molecular formula C16H16FN9 B10770830 2-N-((1S)-1-(5-Fluoropyrimidin-2-yl)ethyl)-4-N-(1-methylimidazol-4-yl)-7H-pyrrolo(2,3-d)pyrimidine-2,4-diamine CAS No. 1220516-48-2

2-N-((1S)-1-(5-Fluoropyrimidin-2-yl)ethyl)-4-N-(1-methylimidazol-4-yl)-7H-pyrrolo(2,3-d)pyrimidine-2,4-diamine

Cat. No.: B10770830
CAS No.: 1220516-48-2
M. Wt: 353.36 g/mol
InChI Key: QHXBWJSQXSYAGG-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “PMID24359159C19a” is a synthetic organic molecule known for its potent inhibitory activity against Janus kinase 2 (JAK2). It is also known to inhibit Janus kinase 1 (JAK1) with similar potency but has significantly lower affinity for Janus kinase 3 (JAK3) . This compound has shown promise in various therapeutic applications, particularly in the treatment of diseases involving abnormal JAK signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “PMID24359159C19a” involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

    Formation of the pyrimidine core: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.

    Substitution reactions: Various substituents are introduced onto the pyrimidine core through substitution reactions using reagents such as halogenated compounds and nucleophiles.

    Coupling reactions: The final step involves coupling the substituted pyrimidine with other functional groups to form the desired compound.

Industrial Production Methods

Industrial production of “PMID24359159C19a” follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-throughput reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

“PMID24359159C19a” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific substituents are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenated compounds and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

“PMID24359159C19a” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “PMID24359159C19a” involves the inhibition of Janus kinase 2 (JAK2) by binding to its active site. This prevents the phosphorylation and activation of downstream signaling molecules, thereby modulating various cellular processes. The compound also inhibits Janus kinase 1 (JAK1) with similar potency but has significantly lower affinity for Janus kinase 3 (JAK3) . The inhibition of these kinases affects multiple signaling pathways, including the JAK-STAT pathway, which is involved in cell growth, differentiation, and immune responses .

Comparison with Similar Compounds

Similar Compounds

    Tofacitinib: Another JAK inhibitor with a broader spectrum of activity, inhibiting JAK1, JAK2, and JAK3.

    Ruxolitinib: A selective JAK1 and JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.

    Baricitinib: A JAK1 and JAK2 inhibitor used for the treatment of rheumatoid arthritis.

Uniqueness

“PMID24359159C19a” is unique due to its high potency and selectivity for JAK2 and JAK1, with significantly lower affinity for JAK3. This selective inhibition profile makes it a valuable tool for studying JAK signaling pathways and developing targeted therapies with potentially fewer side effects compared to broader-spectrum JAK inhibitors .

Properties

CAS No.

1220516-48-2

Molecular Formula

C16H16FN9

Molecular Weight

353.36 g/mol

IUPAC Name

2-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine

InChI

InChI=1S/C16H16FN9/c1-9(13-19-5-10(17)6-20-13)22-16-24-14-11(3-4-18-14)15(25-16)23-12-7-26(2)8-21-12/h3-9H,1-2H3,(H3,18,22,23,24,25)/t9-/m0/s1

InChI Key

QHXBWJSQXSYAGG-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C1=NC=C(C=N1)F)NC2=NC3=C(C=CN3)C(=N2)NC4=CN(C=N4)C

Canonical SMILES

CC(C1=NC=C(C=N1)F)NC2=NC3=C(C=CN3)C(=N2)NC4=CN(C=N4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.